3-chloro-4-methoxy-N-(3-nitrophenyl)benzamide

Catalog No.
S12276684
CAS No.
853312-25-1
M.F
C14H11ClN2O4
M. Wt
306.70 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-chloro-4-methoxy-N-(3-nitrophenyl)benzamide

CAS Number

853312-25-1

Product Name

3-chloro-4-methoxy-N-(3-nitrophenyl)benzamide

IUPAC Name

3-chloro-4-methoxy-N-(3-nitrophenyl)benzamide

Molecular Formula

C14H11ClN2O4

Molecular Weight

306.70 g/mol

InChI

InChI=1S/C14H11ClN2O4/c1-21-13-6-5-9(7-12(13)15)14(18)16-10-3-2-4-11(8-10)17(19)20/h2-8H,1H3,(H,16,18)

InChI Key

FVGRNGOVLMYFIE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])Cl

3-Chloro-4-methoxy-N-(3-nitrophenyl)benzamide is a chemical compound characterized by its unique structure, which includes a chloro group, a methoxy group, and a nitrophenyl moiety attached to a benzamide backbone. Its molecular formula is C15H13ClN2O3C_{15}H_{13ClN_{2}O_{3}}, and it features a combination of aromatic rings that contribute to its chemical properties and biological activities. The presence of the chloro and nitro substituents on the aromatic rings enhances its potential reactivity and interaction with biological systems.

Due to the functional groups present:

  • Substitution Reactions: The chloro group can be replaced by various nucleophiles under suitable conditions, making it versatile for synthetic applications.
  • Oxidation and Reduction: The methoxy group can be oxidized to form a hydroxyl or carbonyl group. Additionally, the amide bond can be reduced to yield the corresponding amine.
  • Hydrolysis: Under acidic or basic conditions, the amide bond can hydrolyze to produce the corresponding carboxylic acid and amine.

Research indicates that compounds similar to 3-chloro-4-methoxy-N-(3-nitrophenyl)benzamide exhibit significant biological activities, including:

  • Anticancer Properties: Some derivatives have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Activity: The compound may possess antibacterial and antifungal properties, making it relevant in medicinal chemistry.
  • Anti-inflammatory Effects: Certain structural analogs have been noted for their ability to reduce inflammation in biological models .

Various synthesis methods have been reported for 3-chloro-4-methoxy-N-(3-nitrophenyl)benzamide:

  • Amide Bond Formation: Starting from 3-chloro-4-methoxybenzoic acid and 3-nitroaniline, the carboxylic acid is activated using coupling reagents (e.g., EDCI) in the presence of a base like triethylamine. This forms an amide bond through nucleophilic attack by the aniline derivative.
  • Alternative Synthetic Routes: Other methods may involve different starting materials or solvents, such as acetic acid, which can yield high purity products through crystallization or chromatography techniques .

3-Chloro-4-methoxy-N-(3-nitrophenyl)benzamide has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting cancer or infectious diseases.
  • Chemical Research: Used as an intermediate in synthesizing more complex molecules in organic chemistry.
  • Material Science: Potential incorporation into polymers or materials requiring specific chemical properties due to its functional groups.

Interaction studies involving 3-chloro-4-methoxy-N-(3-nitrophenyl)benzamide focus on its binding affinity with biological targets such as enzymes or receptors. These studies often utilize techniques like:

  • Molecular Docking: To predict how the compound interacts at the molecular level with target proteins.
  • In Vitro Assays: To evaluate its biological activity against various cell lines or pathogens.

Such studies are crucial for understanding its mechanism of action and optimizing its efficacy as a therapeutic agent.

Several compounds share structural similarities with 3-chloro-4-methoxy-N-(3-nitrophenyl)benzamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
N-(4-Methoxyphenyl)benzamideMethoxy substituent on phenyl ringPotentially reduced toxicity due to lack of halogen
3-Nitro-N-(2-hydroxyphenyl)benzamideHydroxy group instead of methoxyIncreased solubility and potential hydrogen bonding
4-Chloro-N-(3-nitrophenyl)benzamideDifferent halogen substitutionMay exhibit different reactivity profiles
N-(3-Chlorophenyl)-4-methoxybenzamideChlorine on phenyl rather than benzamideAltered electronic properties affecting biological activity

The uniqueness of 3-chloro-4-methoxy-N-(3-nitrophenyl)benzamide lies in its specific combination of electron-withdrawing groups (chloro and nitro), which can significantly influence its pharmacological profile compared to other similar compounds.

The para-nitroaryl group in 3-chloro-4-methoxy-N-(3-nitrophenyl)benzamide exerts profound electronic effects due to its strong electron-withdrawing nature. The nitro group (-NO₂) significantly alters the electron density distribution across the aromatic system, which impacts binding affinity to biological targets such as enzymes or receptors [4] [7].

Hammett Equation and Substituent Effects

The Hammett equation provides a quantitative framework for assessing electronic effects. For this compound, the nitro group’s σ value (+0.78) indicates strong electron withdrawal, which polarizes the benzamide carbonyl group, enhancing its electrophilicity [4]. This polarization facilitates hydrogen bonding with residues in enzyme active sites, as observed in acetylcholinesterase (AChE) inhibition studies [5]. Comparative analyses with analogs lacking the nitro group show reduced inhibitory potency, underscoring its electronic contribution [5].

Resonance and Inductive Interactions

The nitro group’s resonance effects delocalize electron density away from the benzene ring, stabilizing negative charges in transition states during enzyme-substrate interactions [3]. This stabilization is critical in reactions requiring charge separation, such as nucleophilic acyl substitutions. Conversely, the inductive effect further withdraws electrons through σ bonds, amplifying the carbonyl’s electrophilic character [4].

Table 1: Electronic Parameters of Key Substituents

Substituentσ (Hammett)Resonance EffectInductive Effect
-NO₂+0.78Strong (-M)Strong (-I)
-OCH₃-0.27Moderate (+M)Weak (-I)
-Cl+0.23Weak (-M)Moderate (+I)

Data derived from Hammett and Taft parameters [4] [7].

Steric Influences of Ortho-Chloro/Methoxy Substitution Patterns

The ortho-chloro and methoxy groups introduce steric hindrance and modulate molecular flexibility, affecting binding pocket accessibility.

Steric Parameters and Molecular Geometry

The Taft steric parameter (Es) quantifies substituent bulkiness. Chlorine (Es = -0.07) and methoxy (Es = -0.19) groups occupy distinct spatial volumes, influencing van der Waals interactions with hydrophobic enzyme regions [7]. X-ray crystallography of related benzamides reveals that ortho substituents induce torsional strain, forcing the nitroaryl ring out of coplanarity with the benzamide core [6]. This distortion optimizes interactions with AChE’s peripheral anionic site [5].

Synergistic Steric-Electronic Effects

The chloro group’s moderate electron-withdrawing (+I) effect complements the methoxy group’s electron-donating (+M) resonance, creating a balanced electronic profile. This synergy enhances target selectivity, as demonstrated in kinase inhibition assays where dual substitution improved binding specificity by 40% compared to monosubstituted analogs [5].

Table 2: Steric and Electronic Contributions of Ortho Substituents

SubstituentEs (Taft)σ (Hammett)Biological Impact (vs. Unsubstituted)
-Cl-0.07+0.23+35% AChE inhibition
-OCH₃-0.19-0.27+20% solubility

Data from [4] [7].

Conformational Analysis Through Computational Molecular Modeling

Computational methods elucidate how substituents dictate preferred conformations, enabling rational drug design.

Density Functional Theory (DFT) Optimizations

DFT calculations at the B3LYP/6-31G(d) level reveal two stable conformers of 3-chloro-4-methoxy-N-(3-nitrophenyl)benzamide. The global minimum features a dihedral angle of 15° between the benzamide and nitroaryl rings, while a local minimum at 160° exhibits higher energy (+4.2 kcal/mol) [6]. The planar conformer predominates in solution, facilitating π-π stacking with aromatic residues in protein targets [6].

Molecular Dynamics (MD) Simulations

MD simulations in implicit solvent models demonstrate that the methoxy group’s flexibility allows adaptive binding to hydrophobic pockets. Over 100 ns trajectories, the ortho-chloro group maintains stable van der Waals contacts with leucine residues in AChE, reducing ligand dissociation rates by 30% [6].

Table 3: Key Conformational Parameters from Computational Studies

ParameterValueBiological Relevance
Dihedral angle (benzamide-nitroaryl)15° (global min)Optimal for active site binding
Solvent-accessible surface area (SASA)280 ŲCorrelates with membrane permeability
Hydrogen bond count3.2 (avg)Stabilizes enzyme-ligand complexes

Data sourced from [6] [5].

Docking Studies with AChE and Kinases

AutoDock Vina simulations predict binding affinities (ΔG = -9.2 kcal/mol) for AChE, driven by nitroaryl interactions with Trp286 and chloro/methoxy contacts with Phe295 [5]. In kinase targets, the methoxy group’s orientation minimizes steric clashes with gatekeeper residues, explaining its selectivity profile .

XLogP3

3.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

306.0407345 g/mol

Monoisotopic Mass

306.0407345 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-09-2024

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